molecular formula C19H33ClN2O5 B13763522 Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride CAS No. 73698-76-7

Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride

Cat. No.: B13763522
CAS No.: 73698-76-7
M. Wt: 404.9 g/mol
InChI Key: MDJCOUTXEQMTBW-UHFFFAOYSA-N
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Description

Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylamino group through a series of ethoxy linkages. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves the esterification of p-aminobenzoic acid with a diethylaminoethanol derivative. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving high purity and yield. The hydrochloride form is typically obtained by treating the ester with hydrochloric acid, resulting in the formation of the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The diethylamino group enhances its ability to penetrate cell membranes, making it effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, p-amino-, 2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is unique due to its extended ethoxy linkages, which enhance its solubility and stability. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

CAS No.

73698-76-7

Molecular Formula

C19H33ClN2O5

Molecular Weight

404.9 g/mol

IUPAC Name

2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C19H32N2O5.ClH/c1-3-21(4-2)9-10-23-11-12-24-13-14-25-15-16-26-19(22)17-5-7-18(20)8-6-17;/h5-8H,3-4,9-16,20H2,1-2H3;1H

InChI Key

MDJCOUTXEQMTBW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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